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Abstract

This document addresses the available spectroscopic data for the compound (1-
((Methylamino)methyl)cyclobutyl)methanol (CAS No. 180205-31-6). Despite a
comprehensive search of scientific literature and chemical databases, experimental Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule
remains largely unavailable in the public domain. This guide summarizes the predicted data
and provides general experimental protocols applicable to the analysis of this and structurally
related compounds.

Compound Identification
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Identifier Value

IUPAC Name (1-((Methylamino)methyl)cyclobutyl)methanol
CAS Number 180205-31-6

Molecular Formula C7H1sNO

Molecular Weight 129.20 g/mol

Canonical SMILES CNCc1(ccceuceo

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, predicted mass spectrometry data offers
insight into the expected fragmentation patterns of (1-
((Methylamino)methyl)cyclobutyl)methanol.

Predicted Mass Spectrometry Data

The following table outlines the predicted m/z (mass-to-charge ratio) values for various adducts
of the parent molecule. This data is computationally generated and should be used as a
reference for experimental analysis.

Adduct Predicted m/z
[M+H]* 130.1226
[M+Na]* 152.1046

General Experimental Protocols

In the absence of specific published methods for (1-
((Methylamino)methyl)cyclobutyl)methanol, the following general protocols for NMR and
mass spectrometry are provided as a starting point for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A standard approach to obtaining *H and 3C NMR spectra for a novel amino alcohol like (1-
((Methylamino)methyl)cyclobutyl)methanol would involve the following steps:

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, MeOD, or D20). The choice of solvent will
depend on the solubility of the compound.

 Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane
(TMS), for accurate chemical shift calibration (& = 0.00 ppm).

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for 1H).

o Spectral Analysis: Process the raw data (Fourier transformation, phasing, and baseline
correction) to obtain the final spectra. Chemical shifts () should be reported in parts per
million (ppm), and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)

To determine the molecular weight and fragmentation pattern, the following mass spectrometry
procedure is recommended:

o Sample Introduction: Introduce a dilute solution of the compound into the mass
spectrometer. The choice of ionization technique will be critical. Electrospray ionization (ESI)
is often suitable for polar molecules like amino alcohols and would likely be performed in
positive ion mode to observe the [M+H]* ion.

o Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.

e Tandem MS (MS/MS): To elucidate the structure, perform tandem mass spectrometry on the
isolated molecular ion. Collision-induced dissociation (CID) will generate a fragmentation
pattern that can be interpreted to confirm the connectivity of the molecule.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not yield any information regarding the
involvement of (1-((Methylamino)methyl)cyclobutyl)methanol in specific signaling pathways
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or established experimental workflows.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
novel compound like (1-((Methylamino)methyl)cyclobutyl)methanol.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

Currently, there is a notable absence of publicly available experimental spectroscopic data for
(1-((Methylamino)methyl)cyclobutyl)methanol. The information provided herein is based on
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predicted data and general analytical methodologies. Researchers investigating this compound
will need to perform de novo spectroscopic analysis to confirm its structure and elucidate its
properties. The general protocols and logical workflow outlined in this document provide a
foundational approach for such an investigation.

 To cite this document: BenchChem. [Spectroscopic Data for (1-
((Methylamino)methyl)cyclobutyl)methanol: A Technical Overview]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b067991#1-methylamino-
methyl-cyclobutyl-methanol-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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